Formylsulfathiazole
Description
Significance of Formylsulfathiazole in Chemical Science
The significance of this compound in chemical science stems from its multifaceted potential as a chemical entity. Primarily, it functions as a chemical intermediate and a building block in organic synthesis. Chemical intermediates are crucial substances that undergo further chemical reactions to yield desired products, finding applications across various industries, including pharmaceuticals, agriculture, and materials science nih.govhku.hkmdpi.com. The availability of this compound for custom synthesis underscores its utility in creating more complex molecules solvias.com.
Furthermore, this compound has demonstrated relevance in pharmaceutical research , specifically within the realm of solid-state chemistry and crystallization studies . Research has indicated that this compound, along with N-pivaloylsulfathiazole, can influence the crystallization behavior of sulfathiazole (B1682510), promoting the formation of a specific crystalline form (Form I) niscpr.res.in. This ability to modulate crystal polymorphism is critical in pharmaceutical development, affecting a drug's stability, solubility, and bioavailability. Such studies highlight this compound's role in understanding and controlling the physical properties of drug substances.
The identity and purity of this compound, like any chemical compound used in research or industry, rely on rigorous analytical characterization . Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are essential for confirming its structure and assessing its purity, which are fundamental practices in chemical science solvias.comsolvias.comgabi-journal.netpegsummiteurope.com.
Evolution of Research Themes Pertaining to this compound
The research landscape surrounding this compound is contextualized by the broader historical trajectory of sulfonamide and sulfathiazole research. The development of sulfonamides, beginning with Prontosil and sulfanilamide (B372717) in the early 20th century, marked a significant advancement in chemotherapy, primarily for their antibacterial properties taylorandfrancis.comnih.govekb.eg. Sulfathiazole emerged as a key member of this class, though its use has evolved with the advent of less toxic alternatives taylorandfrancis.comniscpr.res.in.
Research themes concerning sulfathiazole and its derivatives have evolved to explore:
Synthesis of Novel Derivatives: A continuous theme in medicinal and organic chemistry is the synthesis of new derivatives of established scaffolds like sulfathiazole to enhance efficacy, broaden therapeutic applications, or improve pharmacokinetic profiles niscpr.res.inekb.egtandfonline.comchromatographyonline.com. This compound itself can be seen as one such derivative, or as a precursor for further chemical modifications.
Structure-Activity Relationships (SAR): Investigating how structural modifications, such as the introduction of the formyl group, impact the chemical and potential biological properties of sulfathiazole derivatives is a key area of research niscpr.res.inekb.eg.
Solid-State and Pharmaceutical Crystallization: The specific finding regarding this compound's influence on sulfathiazole polymorphism represents a research focus on solid-state properties, which are crucial for drug formulation and stability niscpr.res.in. This area of research is vital for developing robust pharmaceutical products.
Advancements in Organic Synthesis: The synthesis and characterization of compounds like this compound are intrinsically linked to the evolution of organic synthesis methodologies. Modern research emphasizes efficiency, selectivity, and sustainability (green chemistry), employing advanced catalytic systems and reaction techniques hku.hkmdpi.comuniv-cotedazur.frmpg.deopenaccessjournals.com.
While specific, extensive research dedicated solely to this compound might be limited compared to broader drug classes, its chemical properties and its role in specific research contexts, such as crystallization studies, place it within active areas of chemical inquiry.
Chemical Properties and Identifiers of this compound
| Property | Value | Source |
| Chemical Name | This compound | solvias.comdatagroup.org |
| CAS Number | 786-25-4 | solvias.com |
| Molecular Formula | C₁₀H₉N₃O₃S₂ | datagroup.org |
| Molecular Weight | 283.33 g/mol | datagroup.org |
| SMILES | c1cc(ccc1NC=O)S(=O)(=O)Nc2nccs2 | datagroup.org |
| InChIKey | XCTDPFHKIGVRLA-UHFFFAOYSA-N | datagroup.org |
| Stereochemistry | Achiral | datagroup.org |
| Primary Role Mentioned | Main Product, Custom Synthesis, Chemical Intermediate | solvias.comnih.govhku.hkmdpi.com |
| Research Context | Influences sulfathiazole crystallization (Form I) | niscpr.res.in |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S2/c14-7-12-8-1-3-9(4-2-8)18(15,16)13-10-11-5-6-17-10/h1-7H,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTDPFHKIGVRLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=O)S(=O)(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40229197 | |
| Record name | N'4-Formyl-N'1-thiazol-2-ylsulphanilamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40229197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
786-25-4 | |
| Record name | N-[4-[(2-Thiazolylamino)sulfonyl]phenyl]formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=786-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formylsulfathiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000786254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'4-Formyl-N'1-thiazol-2-ylsulphanilamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40229197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'4-formyl-N'1-thiazol-2-ylsulphanilamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | FORMYLSULFATHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O29475U8M3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Formylsulfathiazole and Its Analogues
Chemo- and Regioselective Synthesis of Formylsulfathiazole
The primary challenge in the synthesis of this compound lies in the selective formylation of the sulfonamide nitrogen (N-formylation) in the presence of the reactive amino group on the thiazole (B1198619) ring. Achieving high chemo- and regioselectivity is crucial to avoid the formation of undesired byproducts.
Traditional methods for the acylation of sulfonamides often involve the use of acid anhydrides or acid chlorides in the presence of a base. semanticscholar.org However, these methods can lack selectivity when multiple reactive sites are present. More advanced approaches focus on directing the formylation specifically to the sulfonamide nitrogen. One key strategy involves the careful selection of reagents and reaction conditions that favor the desired N-formylation. For instance, the use of specific activating agents for formic acid can enhance the reactivity towards the less nucleophilic sulfonamide nitrogen.
While specific data for the formylation of sulfathiazole (B1682510) is not extensively detailed in recent literature, general methodologies for the N-acylation of sulfonamides provide a framework. For example, the reaction of sulfonamides with N-acylbenzotriazoles in the presence of sodium hydride has been shown to produce N-acylsulfonamides in high yields. This method could potentially be adapted for the synthesis of this compound, offering a pathway to achieve the desired regioselectivity.
Novel Catalytic Approaches in this compound Synthesis
The development of novel catalytic systems has provided more efficient and selective routes for the N-acylation of sulfonamides, which are applicable to the synthesis of this compound. These catalytic methods often offer milder reaction conditions and improved yields compared to traditional stoichiometric approaches.
One notable advancement is the use of copper catalysts for the N,N-alkyl formylation of sulfonamides. Although this method involves alkyl formylation, it highlights the potential of metal catalysis in activating sulfonamides for formylation. Such catalytic cycles could be adapted for the direct N-formylation of sulfathiazole.
Lewis acids have also been explored as catalysts for the N-acylation of sulfonamides. For example, zinc chloride has been used to catalyze the reaction of benzenesulfonamide with various anhydrides under solvent-free conditions, affording high yields of the corresponding N-acylsulfonamides. researchgate.net The application of such Lewis acid catalysis to the formylation of sulfathiazole could offer a practical and efficient synthetic route. Furthermore, solid acid catalysts like silica phosphoric acid have been employed for the N-acylation of sulfonamides with carboxylic acid anhydrides and chlorides, demonstrating good to high yields under heterogeneous and solvent-free conditions. nih.gov The reusability of such catalysts makes them an attractive option from both an economic and environmental perspective.
A novel and convenient method for the N-formylation of amines using a catalytic amount of diethyl phosphite/imidazole with DMF as the formylating agent has been developed. This method has also been successfully applied to the synthesis of N-sulfonyl amidines from sulfonamides. nih.gov
Table 1: Comparison of Catalytic Methods for N-Acylation of Sulfonamides
| Catalyst System | Acylating Agent | Reaction Conditions | Yield Range (%) | Reference |
| Sulfuric Acid (catalytic) | Acetic Anhydride | Acetonitrile | Excellent | researchgate.net |
| Zinc Chloride | Various Anhydrides | Solvent-free | High | researchgate.net |
| Silica Phosphoric Acid | Acid Anhydrides/Chlorides | Solvent-free, Heterogeneous | Good to High | nih.gov |
| Diethyl phosphite/imidazole | DMF | Catalytic | Good to Excellent | nih.gov |
Note: This table presents general findings for N-acylation of various sulfonamides and is not specific to this compound.
Green Chemistry Principles in this compound Production
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. The synthesis of this compound can be made more sustainable by employing greener solvents, reducing energy consumption, and utilizing catalytic methods.
A significant advancement in the green synthesis of N-acylsulfonamides is the use of ultrasonic irradiation. This technique can promote reactions without the need for catalysts or solvents, often leading to shorter reaction times and high yields. For instance, the acetylation of various sulfonamides has been achieved in 60-96% yields within 15-60 minutes using an ultrasonic bath. researchgate.net This solvent-free and catalyst-free approach represents a substantial improvement over classical methods.
The use of water as a solvent is another key principle of green chemistry. While the solubility of sulfathiazole and its derivatives in water can be a challenge, the development of water-tolerant catalytic systems is an active area of research.
Solvent-free reaction conditions, as demonstrated with Lewis acid and solid acid catalysis, also contribute to a greener synthetic process by eliminating the need for potentially hazardous organic solvents. researchgate.netnih.gov These methods not only reduce waste but also simplify product purification.
Table 2: Ultrasound-Assisted Synthesis of N-Acylsulfonamides
| Entry | Substrate | Product | Time (min) | Yield (%) |
| 5 | Sulfanilamide (B372717) | N-Acetylsulfanilamide | 30 | 94 |
| 6 | Sulfacetamide | N-Acetylsulfacetamide | 15 | 90 |
| 7 | Sulfamerazine | N-Acetylsulfamerazine | 15 | 95 |
| 8 | Sulfadiazine | N-Acetylsulfadiazine | 30 | 96 |
| 9 | Sulfapyridine | N-Acetylsulfapyridine | 30 | 93 |
| 10 | Sulfamethoxazole | N-Acetylsulfamethoxazole | 40 | 90 |
| 11 | Sulfaguanidine | N-Acetylsulfaguanidine | 60 | 60 |
| 12 | Sulfabenzamide | N-Acetylsulfabenzamide | 35 | 80 |
| 13 | N-(3-Fluorophenyl)sulfonamide | N-Acetyl-N-(3-fluorophenyl)sulfonamide | 20 | 85 |
| 14 | N-Benzylsulfonamide | N-Acetyl-N-benzylsulfonamide | 30 | 83 |
Adapted from Bouasla et al. researchgate.net This table showcases the efficiency of ultrasound in the acetylation of various sulfonamides, a reaction analogous to formylation.
Combinatorial and High-Throughput Synthetic Strategies for this compound Derivatives
Combinatorial chemistry and high-throughput screening are powerful tools for the rapid synthesis and evaluation of large libraries of compounds, accelerating the drug discovery process. These strategies can be applied to generate a diverse range of this compound derivatives with potentially improved biological activities.
The synthesis of a library of sulfathiazole analogues can be achieved by modifying the core structure. For example, a library of sulfonamides was synthesized by replacing the amino group on the phenyl ring of sulfathiazole with various substituents and introducing a thiophene ring. rsc.org This approach, while not directly involving formylation, demonstrates the potential for creating diverse sulfathiazole derivatives.
A combinatorial approach to synthesizing N-acylsulfonamide libraries could involve reacting a set of diverse sulfonyl azides with a variety of thioacids. This "sulfo-click" reaction has been used to efficiently generate a library of 18 sulfa drug analogues with an N-acylsulfonamide moiety. nih.gov By incorporating a formyl-thioacid into such a synthetic scheme, a library of this compound derivatives could be rapidly assembled.
High-throughput screening of these libraries against relevant biological targets, such as bacterial enzymes, can then identify lead compounds with enhanced efficacy or novel mechanisms of action. For instance, a high-throughput screening of over 125,000 molecules led to the discovery of a new class of antibiotics with a 2-pyrazol-1-yl-thiazole scaffold that inhibit E. coli. drugtargetreview.com A similar approach could be employed to screen libraries of this compound derivatives for antibacterial activity against a panel of clinically relevant pathogens. nih.gov
The development of compound libraries can also be facilitated by in silico screening, where computational methods are used to predict the binding affinity of virtual compounds to a target protein. This approach was used to screen a library of 6990 compounds against dihydropteroate (B1496061) synthase (DHPS), the target of sulfonamide drugs, to identify promising candidates for synthesis and biological testing. nih.gov
Molecular Mechanisms of Action and Biochemical Target Elucidation of Formylsulfathiazole in Vitro Studies
Ligand-Target Interactions of Formylsulfathiazole at a Molecular Level
Sulfonamides, including sulfathiazole (B1682510), are recognized for their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS) patsnap.comnih.gov. At the molecular level, these compounds function by mimicking the natural substrate, p-aminobenzoic acid (PABA), and binding to the active site of DHPS patsnap.comnih.gov. This interaction is facilitated by the sulfonamide moiety, which fits into the PABA-binding pocket of the enzyme nih.gov. Although detailed molecular interaction data for this compound is not extensively available, its structural resemblance to PABA suggests it would engage in similar binding interactions. These are likely to involve hydrogen bonding and hydrophobic interactions within the active site of DHPS mdpi.comucl.ac.ukplos.org. The precise nature of these interactions, including the specific amino acid residues involved in binding, would typically be identified through experimental techniques such as X-ray crystallography or computational docking studies mdpi.comweizmann.ac.il.
Enzymatic Inhibition and Activation Profiles of this compound (In Vitro Biochemical Characterization)
The primary in vitro biochemical characteristic of sulfonamides, including sulfathiazole, is their potent inhibitory activity against dihydropteroate synthase (DHPS) nih.govbiorxiv.orgpsu.edu. DHPS is a crucial enzyme in the folic acid biosynthesis pathway, which is essential for the survival and replication of many bacteria patsnap.comnih.gov. Sulfonamides exert their effect by competitively inhibiting DHPS, thereby blocking the condensation of p-aminobenzoic acid (PABA) with 7,8-dihydropterin (B103510) pyrophosphate to form 7,8-dihydropteroate patsnap.comnih.govlsuagcenter.com. This inhibition disrupts the production of folic acid, a vital cofactor required for the synthesis of nucleotides and amino acids patsnap.com. While specific quantitative data, such as IC50 or Ki values, for this compound were not found in the provided search results, sulfathiazole has demonstrated significant DHPS inhibition in vitro psu.edu. Generally, sulfonamides exhibit low nanomolar to micromolar inhibitory concentrations against DHPS psu.edunih.govrsc.org.
Table 1: Enzymatic Inhibition Profile of Sulfonamides (Representative of this compound's Class)
| Enzyme Inhibited | Pathway Affected | Mechanism of Inhibition | Typical IC50/Ki Range (Sulfonamides) |
| Dihydropteroate Synthase (DHPS) | Folic Acid Biosynthesis | Competitive Inhibition | Low nM to µM range |
Receptor Binding Modalities and Allosteric Effects of this compound
The established mechanism of action for sulfonamides, such as sulfathiazole and by inference this compound, is centered on the competitive inhibition of enzymatic targets, most notably dihydropteroate synthase (DHPS) patsnap.comnih.gov. This interaction occurs at the enzyme's active site, where the sulfonamide molecule binds as a PABA analog patsnap.comnih.gov. The scientific literature, as represented in the provided search results, does not indicate that this compound or other sulfonamides act as receptor binders or exhibit allosteric modulatory effects nih.govuniversiteitleiden.nlumich.edursc.orgeurofinsdiscovery.comnih.gov. Their known pharmacological activity is primarily attributed to orthosteric inhibition of key metabolic enzymes, rather than modulation of receptor function or binding to distinct allosteric sites universiteitleiden.nlrsc.org.
Cellular Pathway Perturbations Induced by this compound (Excluding Clinical Outcomes)
The inhibition of dihydropteroate synthase (DHPS) by this compound, by analogy with other sulfonamides, directly perturbs the folic acid biosynthesis pathway in susceptible organisms patsnap.comnih.gov. This disruption leads to a critical depletion of cellular folate pools. Folate derivatives are essential cofactors for a multitude of biosynthetic processes, including the de novo synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA, as well as for the synthesis of certain amino acids patsnap.com. Consequently, cellular functions that depend on these metabolic intermediates, such as nucleic acid replication and protein synthesis, are significantly impaired. These cellular pathway perturbations occur in vitro and are fundamental to the compound's biological activity, independent of any clinical outcomes.
Table 2: Cellular Pathway Perturbation by DHPS Inhibition
| Pathway Perturbed | Key Enzyme Affected | Downstream Cellular Consequences |
| Folic Acid Biosynthesis | DHPS | Impaired synthesis of purines, pyrimidines, and certain amino acids; disruption of DNA/RNA synthesis; inhibition of cell growth and replication. |
Proteomic and Metabolomic Approaches for this compound Target Identification
Identifying the precise molecular targets and understanding the mechanism of action of compounds like this compound often relies on advanced proteomic and metabolomic approaches neospherebiotechnologies.combigomics.chresearchgate.netbiorxiv.orgbiognosys.com. Techniques such as affinity purification coupled with mass spectrometry (AP-MS) neospherebiotechnologies.comresearchgate.netnih.govdiva-portal.orgresearchgate.net, activity-based protein profiling (ABPP) researchgate.net, and chemical proteomics researchgate.net are instrumental in identifying direct protein interactors. These methods involve immobilizing the compound or a derivative to capture binding partners from complex biological samples, followed by identification via mass spectrometry neospherebiotechnologies.comresearchgate.netnih.govresearchgate.net. Chemical proteomics strategies, in general, aim to map the cellular targets of small molecules researchgate.net. Metabolomic analyses can further elucidate the downstream consequences of target engagement by profiling changes in the cellular metabolome bigomics.ch. These high-throughput techniques are crucial for comprehensive target deconvolution, validating interactions, and providing a detailed understanding of a compound's in vitro biological profile neospherebiotechnologies.combigomics.chresearchgate.netbiorxiv.orgbiognosys.com.
Compound List:
this compound
Sulfathiazole
Sulfonamides
p-aminobenzoic acid (PABA)
Dihydropteroate synthase (DHPS)
Folic acid
Purines
Pyrimidines
Amino acids
DNA
RNA
Structure Activity Relationship Sar and Molecular Design of Formylsulfathiazole Analogues
Elucidation of Key Pharmacophores and Structural Motifs in Formylsulfathiazole
The antibacterial activity of this compound is dictated by specific structural features, known as pharmacophores, that are essential for its biological function. These pharmacophores are responsible for the molecule's ability to mimic p-aminobenzoic acid (PABA), the natural substrate of DHPS. vulcanchem.com
The key pharmacophoric features of this compound include:
The p-aminobenzenesulfonamide scaffold: This is the foundational pharmacophore for all antibacterial sulfonamides. The para-amino group is critical for activity, as it mimics the corresponding amino group in PABA. The sulfonamide linkage provides the necessary acidic character and spatial orientation to bind effectively to the active site of DHPS. researchgate.net
The thiazole (B1198619) ring: The heterocyclic thiazole ring is a crucial structural motif that influences the drug's potency, spectrum of activity, and pharmacokinetic profile. The nitrogen and sulfur atoms within the ring can participate in hydrogen bonding and other non-covalent interactions with amino acid residues in the DHPS active site, thereby enhancing binding affinity. The electronic properties of the thiazole ring also modulate the acidity of the sulfonamide proton, which is a key determinant of antibacterial activity.
The N-formyl group: The formyl group attached to the para-amino nitrogen is a distinguishing feature of this compound. This modification renders the compound a prodrug, as the formyl group is typically hydrolyzed in vivo to release the active sulfathiazole (B1682510). This structural motif is designed to alter the physicochemical properties of the parent drug, such as solubility and absorption, potentially leading to improved oral bioavailability.
A summary of these key structural motifs and their functions is presented in the table below.
| Structural Motif | Key Atoms/Groups | Primary Function |
| p-aminobenzenesulfonamide | p-amino group, sulfonamide linkage | Mimics PABA, essential for DHPS inhibition |
| Thiazole ring | Nitrogen and sulfur heteroatoms | Enhances binding affinity, modulates acidity |
| N-formyl group | Formyl (CHO) group | Prodrug moiety, modifies physicochemical properties |
Rational Design Strategies for this compound Derivatives
Rational drug design aims to develop new molecules with improved therapeutic properties based on an understanding of the biological target. researchgate.net For this compound derivatives, these strategies focus on modifying its structure to enhance antibacterial potency, overcome resistance, and improve pharmacokinetic parameters.
Key rational design strategies include:
Modification of the thiazole ring: Introducing various substituents onto the thiazole ring can fine-tune the electronic and steric properties of the molecule. For example, the addition of electron-withdrawing groups can increase the acidity of the sulfonamide proton, potentially leading to stronger binding to DHPS. Conversely, bulky substituents could be introduced to probe the steric limitations of the enzyme's active site. nih.gov
Alterations to the N-formyl group: While the formyl group serves as a prodrug moiety, its replacement with other acyl groups (e.g., acetyl, propionyl) could modulate the rate of hydrolysis and, consequently, the release of the active drug. This strategy allows for the fine-tuning of the drug's pharmacokinetic profile.
Hybrid molecule design: This approach involves covalently linking the this compound scaffold to other antibacterial agents or molecules with different mechanisms of action. This can lead to synergistic effects, a broader spectrum of activity, and a reduced likelihood of developing resistance.
Impact of Substituent Effects on this compound's Molecular Interactions
Electronic Effects: The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can alter the charge distribution across the molecule. For instance, placing an electron-withdrawing group on the thiazole ring would increase the acidity of the sulfonamide nitrogen. This enhanced acidity can lead to a more favorable ionization state at physiological pH, promoting stronger ionic interactions with the DHPS active site.
Steric Effects: The size and shape of a substituent can influence how the molecule fits into the binding pocket of the target enzyme. Bulky substituents may cause steric hindrance, preventing optimal binding. Conversely, in some cases, a larger substituent might be able to form additional favorable van der Waals interactions with the enzyme, thereby increasing binding affinity.
The following table illustrates the potential impact of different types of substituents on the molecular interactions and activity of this compound analogues.
| Substituent Type | Position | Potential Impact on Molecular Interactions | Predicted Effect on Activity |
| Electron-withdrawing (e.g., -NO2, -CN) | Thiazole ring | Increases acidity of sulfonamide proton, enhances ionic interactions. | Potentially increased |
| Electron-donating (e.g., -CH3, -OCH3) | Thiazole ring | Decreases acidity of sulfonamide proton, may weaken ionic interactions. | Potentially decreased |
| Bulky alkyl groups | Thiazole ring | May cause steric hindrance in the DHPS binding pocket. | Potentially decreased |
| Halogens (e.g., -Cl, -F) | Phenyl ring | Can alter lipophilicity and electronic properties, potentially forming halogen bonds. | Variable, depends on position |
Scaffold Hopping and Bioisosteric Replacements in this compound Research
Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies aimed at discovering novel drug candidates by modifying the core structure of a known active compound. These techniques are employed to improve potency, selectivity, and pharmacokinetic properties, as well as to circumvent existing patents.
Scaffold Hopping: This strategy involves replacing the central molecular framework (the scaffold) of this compound with a structurally different but functionally equivalent scaffold. For example, the p-aminobenzenesulfonamide core could potentially be replaced with other acidic scaffolds that maintain the crucial spatial arrangement of the key interacting groups. The goal is to identify novel chemotypes that retain the desired biological activity but possess improved drug-like properties.
Bioisosteric Replacements: Bioisosterism involves the substitution of an atom or a group of atoms in a molecule with another atom or group that has similar physical and chemical properties, leading to a similar biological effect. In the context of this compound, several bioisosteric replacements could be considered:
The thiazole ring could be replaced with other five- or six-membered heterocyclic rings, such as oxazole, pyrimidine, or pyridine. This could lead to altered binding interactions and pharmacokinetic profiles.
The sulfonamide group itself can be considered a bioisostere of a carboxylic acid. While central to its mechanism, exploring replacements for the sulfonamide linker with other acidic groups that can mimic its function could lead to novel classes of DHPS inhibitors.
The formyl group could be replaced by other small, polar groups to modulate the prodrug characteristics.
The table below provides examples of potential bioisosteric replacements for different moieties of this compound.
| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale |
| Thiazole ring | Oxazole, Pyrazole, Triazole, Pyrimidine | Maintain heterocyclic nature, alter electronic and hydrogen bonding properties. |
| Sulfonamide group | Acylsulfonamide, Sulfonic acid | Retain acidic character necessary for DHPS binding. |
| Formyl group | Acetyl, Cyano, Small esters | Modify prodrug hydrolysis rate and physicochemical properties. |
Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of Formylsulfathiazole
Chromatographic Techniques for Formylsulfathiazole Separation and Purity Assessment
Chromatography is fundamental for separating this compound from complex mixtures and evaluating its purity. The choice of technique depends on the compound's properties and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique in analytical chemistry for the separation, identification, and quantification of compounds in liquid samples nih.govresearchgate.net. HPLC methods are developed using stationary phase particles, typically between 3-5 µm, and operate at pressures up to 600 bar thermofisher.com. This technique is particularly effective for semi- and non-volatile compounds thermofisher.com. HPLC is instrumental in quality assurance and quality control, especially within the pharmaceutical industry, for assessing the purity of active pharmaceutical ingredients and final products nih.govthermofisher.combiomedpharmajournal.org. Purity assessment in HPLC often involves analyzing peak areas to determine the percentage of the target compound relative to any detected impurities chromforum.org. Advanced detectors such as UV-Vis, diode array detectors (DAD), and mass spectrometers (HPLC-MS) can be coupled with HPLC to enhance specificity and provide more comprehensive data for purity analysis nih.gov.
Gas Chromatography (GC) is a powerful technique for separating volatile compounds libretexts.org. However, for compounds that are not inherently volatile or are thermally labile, derivatization is often employed to convert them into more volatile forms suitable for GC analysis research-solution.comphenomenex.com. Derivatization reactions, such as silylation, acylation, and alkylation, can modify functional groups (e.g., -OH, -NH, -COOH) to increase volatility, reduce adsorption to the stationary phase, and improve detector response and peak symmetry research-solution.comphenomenex.com. While direct GC analysis of this compound might require derivatization due to its potential polarity, GC coupled with Mass Spectrometry (GC-MS) is a robust method for identifying and quantifying volatile organic compounds nih.govnih.gov.
Capillary Electrophoresis (CE) is a versatile separation technique that utilizes an electric field to separate charged molecules in a buffer-filled capillary tube mdpi.comnvkc.nl. It is known for its high resolution, efficiency, and minimal sample and buffer consumption mdpi.com. CE can be applied to analyze various types of molecules, including small organic compounds nih.gov. While specific applications for this compound are not detailed in the search results, CE offers a complementary approach to chromatography, particularly for charged species, and can be coupled with detectors like UV or mass spectrometry for enhanced analysis mdpi.com.
Spectroscopic Characterization of this compound
Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds amazon.inslideshare.netresearchgate.net. It provides detailed information about the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C amazon.inslideshare.netnih.gov. NMR spectroscopy allows for the identification of functional groups, the determination of connectivity, and the confirmation of stereochemistry amazon.inslideshare.netresearchgate.netnih.gov. Techniques like 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are employed to map out the molecular structure comprehensively amazon.innih.gov. The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) observed in NMR spectra serve as fingerprints for structural identification and verification of purity amazon.inslideshare.netnih.gov.
Mass Spectrometry (MS) is a powerful analytical tool used for identifying compounds based on their mass-to-charge ratio (m/z) and for quantifying them researchgate.netrsc.orgnih.govnih.govresearchgate.net. MS techniques can determine the molecular weight of a compound and provide insights into its structure through fragmentation patterns researchgate.netrsc.orgresearchgate.net. Various ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are used to generate ions from samples rsc.orgnih.gov. When coupled with chromatographic techniques (e.g., GC-MS, LC-MS), MS provides highly specific and sensitive detection, enabling both qualitative identification and quantitative analysis of analytes, including trace impurities nih.govresearchgate.netrsc.orgnih.govalmacgroup.com. Accurate mass measurements are particularly valuable for determining elemental composition and confirming molecular formulas rsc.orgalmacgroup.com.
Compound List:
this compound
Computational and Theoretical Chemistry Studies on Formylsulfathiazole
Quantum Mechanical (QM) Calculations for Formylsulfathiazole Electronic Structure and Reactivity
Quantum mechanical methods are essential for investigating the fundamental electronic properties that govern a molecule's reactivity and interactions. researchgate.net By solving approximations of the Schrödinger equation, these techniques can determine molecular geometries, charge distributions, and orbital energies. researchgate.netajgreenchem.com
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable. researchgate.netajgreenchem.com This approach offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like sulfonamides. ajgreenchem.com
Studies on sulfathiazole (B1682510) and its derivatives have employed DFT to optimize molecular structures, analyze electronic properties, and understand reactivity. For instance, the structures of various sulfathiazole derivatives have been optimized using the B3LYP/6-31G(d,p) level of theory to find their lowest energy conformations before further analysis like molecular docking. nih.govresearchgate.netiosrjournals.org DFT calculations on sulfathiazole polymorphs have been used to determine their relative stabilities by calculating Gibbs free energy, with one study predicting the stability order of five polymorphs as FI < FV < FIV < FII < FIII at 300 K. tandfonline.com
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's stability; a smaller gap suggests higher reactivity. ajgreenchem.com For sulfathiazole, the HOMO-LUMO gap has been calculated to help understand its reactivity, for example, in oxidation processes. ajgreenchem.com In a study of sulfathiazole, sulfanilamide (B372717), and other related molecules, DFT calculations at the B3LYP/6-31G(d,p) level were used to determine key quantum chemical descriptors. scielo.br
Table 1: Calculated Quantum Chemical Descriptors for Sulfathiazole and Related Compounds Data extracted from a DFT study using the B3LYP/6-31G(d,p) basis set. scielo.br
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) |
| Sulfanilamide | -6.212 | -1.134 | 5.078 | 6.212 | 1.134 |
| Sulfathiazole | -5.795 | -1.391 | 4.404 | 5.795 | 1.391 |
| E7070 | -6.495 | -1.741 | 4.754 | 6.495 | 1.741 |
| Furosemide | -6.824 | -1.995 | 4.829 | 6.824 | 1.995 |
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data or empirical parameters. researchgate.net These methods, such as Hartree-Fock and post-Hartree-Fock techniques, can provide highly accurate predictions of molecular properties, though often at a higher computational cost than DFT. researchgate.netijpras.com
For sulfathiazole, ab initio methods have been used to predict its structural properties and interaction energies. tandfonline.commdpi.com One study used an ab initio approach to accurately predict the crystal polymorphs of sulfathiazole by calculating Gibbs free energy and analyzing Raman spectra. tandfonline.commdpi.com Such calculations are critical for understanding polymorphism in pharmaceutical compounds, as different crystal forms can have different physical properties. tandfonline.com The study successfully predicted the relative stability of five sulfathiazole polymorphs, demonstrating the power of these methods. tandfonline.com Another study focused on deriving high-quality electrostatic properties from a pseudoatom databank built from ab initio calculations, which can be used to predict intermolecular energies in crystals. ijpras.com
Applying ab initio methods to this compound would allow for precise calculation of its conformational energies, vibrational frequencies, and electronic properties. This would be particularly useful for understanding how the formyl group influences the torsional barriers around the sulfonamide bond and the planarity of the molecule, which are key factors in its interaction with biological targets.
Molecular Dynamics (MD) Simulations of this compound Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide detailed information on the conformational dynamics and stability of molecules and their complexes with other entities, such as proteins or solvents. nih.govresearchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). rsc.orgnih.gov This is often followed by MD simulations and binding free energy calculations to assess the stability and affinity of the ligand-protein complex. nih.govcapes.gov.br
While direct docking studies on this compound are not prominent in the literature, numerous studies have been performed on sulfathiazole and its derivatives. These studies provide a model for how this compound might be investigated. For example, derivatives of sulfathiazole have been docked into the active site of the Methicillin-Resistant Staphylococcus aureus (MRSA) protein (PDB ID: 4TO8) and S. aureus gyrase (PDB ID: 2XCT). nih.govresearchgate.netiosrjournals.org In one such study, four sulfathiazole derivatives yielded favorable docking scores ranging from -7.50 to -8.16 kcal/mol against the MRSA protein. nih.govresearchgate.net Another investigation found that newly synthesized sulfathiazole derivatives had binding energies ranging from -7.8 to -10.0 kcal/mol with bacterial gyrase. iosrjournals.orgacs.org
Following docking, the stability of the protein-ligand complexes is often evaluated using MD simulations. nih.gov Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) are monitored to confirm the stability of the complex over the simulation time. nih.gov
Binding free energy is a critical parameter for ranking potential drug candidates. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular technique for calculating this value from MD simulation trajectories. nih.gov For sulfathiazole derivatives complexed with the MRSA protein, binding free energies were calculated to be in the range of -7 to -17 kcal/mol. nih.gov
Table 2: Molecular Docking and Binding Free Energy Results for Sulfathiazole Derivatives Data compiled from studies on various sulfathiazole derivatives against different protein targets.
| Ligand | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Binding Free Energy (MM/GBSA) (kcal/mol) | Reference |
| Sulfathiazole Derivative F1 | MRSA (4TO8) | -7.82 | Val141, His86, His110, His181, His209 | -7.50 | nih.govresearchgate.net |
| Sulfathiazole Derivative F2 | MRSA (4TO8) | -7.51 | - | -16.83 | nih.gov |
| Sulfathiazole Derivative F3 | MRSA (4TO8) | -7.50 | Val141, Thr140, His110, His86, His181 | -7.58 | nih.govresearchgate.net |
| Sulfathiazole Derivative F4 | MRSA (4TO8) | -8.16 | - | -10.51 | nih.gov |
| Sulfathiazole Derivative 11a | S. aureus Gyrase (2XCT) | -9.7 | - | Not Reported | iosrjournals.orgacs.org |
| Sulfathiazole Derivative 11b | S. aureus Gyrase (2XCT) | -10.0 | - | Not Reported | iosrjournals.orgacs.org |
The three-dimensional shape (conformation) of a drug molecule is critical for its biological activity. Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. The presence of a solvent can significantly influence the conformational preferences of a molecule. scielo.brresearchgate.net
For sulfathiazole, conformational analysis has been performed using both experimental techniques and computational methods like molecular dynamics. rsc.orgnih.gov It is known to exist in at least five different polymorphic crystal forms, where the molecule adopts different conformations and hydrogen-bonding patterns. researchgate.netnih.gov The solvent environment plays a crucial role in determining which polymorph crystallizes. scielo.brresearchgate.netnih.gov For example, alcohols like 1-propanol (B7761284) and 1-butanol (B46404) have been shown to stabilize the metastable Form I of sulfathiazole. researchgate.netnih.gov
Computational studies, including MD simulations, can explore the conformational space of this compound in various solvents. rsc.org Such simulations would involve placing the molecule in a box of explicit solvent molecules (e.g., water, ethanol) and simulating its motion over time. By analyzing the trajectory, one can determine the most populated conformations and the energy barriers between them. A study on sulfathiazole used MD simulations with the MM+ force field to explore its conformational space, heating the system to 600 K and then equilibrating it over a 500 ps simulation. rsc.org Similar analysis for this compound would reveal how the formyl group's interactions with solvent molecules (e.g., through hydrogen bonding) affect the torsional angles of the molecule, particularly the rotation around the S-N bond and the S-C(phenyl) bond. jbclinpharm.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues (Focus on Molecular Properties/Interactions)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized analogues and guide drug design. nih.govacs.org
For sulfonamides, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. researchgate.net These methods analyze the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a set of aligned molecules to build a predictive model. researchgate.net
In a study on isatin (B1672199) sulfonamide analogues as caspase-3 inhibitors, CoMFA and CoMSIA models were developed. researchgate.net The results indicated that steric, electrostatic, and hydrophobic interactions were all important for binding affinity, with hydrophobic interactions being the major contributor. researchgate.net The statistical quality of these models is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A q² > 0.5 is generally considered indicative of a model with good predictive ability. researchgate.net
Table 3: Statistical Results of 3D-QSAR Models for Isatin Sulfonamide Analogues Data from a CoMFA and CoMSIA study on 44 training set compounds.
| Model | q² | r² | SEE | F-value | Field Contributions (%) |
| CoMFA | 0.709 | 0.963 | 0.165 | 224.5 | Steric: 47.9, Electrostatic: 52.1 |
| CoMSIA (S,E,H) | 0.725 | 0.957 | 0.178 | 148.9 | Steric: 13.9, Electrostatic: 40.1, Hydrophobic: 46.0 |
| CoMSIA (S,E,H,A) | 0.730 | 0.964 | 0.164 | 158.5 | Steric: 11.2, Electrostatic: 35.7, Hydrophobic: 46.2, H-Acceptor: 6.9 |
| CoMSIA (S,E,H,A,D) | 0.739 | 0.964 | 0.164 | 141.7 | Steric: 11.1, Electrostatic: 35.3, Hydrophobic: 45.4, H-Acceptor: 7.0, H-Donor: 1.2 |
S: Steric, E: Electrostatic, H: Hydrophobic, A: H-bond Acceptor, D: H-bond Donor
A QSAR model developed for this compound and its analogues would involve calculating a wide range of molecular descriptors. These could include electronic descriptors (like HOMO/LUMO energies from DFT), topological descriptors, and physicochemical properties (like logP). By correlating these descriptors with experimentally determined biological activity, a predictive model could be built to design new analogues with potentially enhanced potency. nih.govacs.org
Cheminformatics and Data Mining in this compound Research
Cheminformatics and data mining are pivotal disciplines in modern drug discovery, enabling researchers to analyze and extract meaningful patterns from large chemical and biological datasets. nih.govaaai.orgdemandscience.com These approaches are essential for understanding the relationship between a molecule's structure and its activity, a field known as Quantitative Structure-Activity Relationship (QSAR). longdom.orgwikipedia.org
In the context of this compound research, cheminformatics would involve the creation and analysis of databases containing related sulfonamide compounds. The primary goal is to build mathematical models that connect the structural or physicochemical properties of these molecules with their biological activities. jocpr.comtaylorfrancis.com These models are crucial for predicting the activity of new, unsynthesized compounds, thereby saving significant time and resources in the drug development pipeline. jocpr.com
A cornerstone of this research is the QSAR study. For the sulfonamide class, numerous QSAR studies have been conducted to understand their mechanisms of action, such as the inhibition of carbonic anhydrase or antibacterial effects. nih.govarkat-usa.orgscispace.com These studies utilize molecular descriptors—numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. jocpr.comnih.gov By applying statistical methods to a dataset of sulfonamides and their measured activities, researchers can identify which descriptors are most important for a desired biological effect. For instance, studies on sulfonamide inhibitors have used various descriptors to model their inhibitory activity against enzymes like carbonic anhydrase II. nih.govscispace.com
Data mining techniques are employed to explore these large datasets and uncover previously unknown patterns or relationships. biolab.simdv.co.jp In pharmaceutical research, this can extend to analyzing large databases of patient data or spontaneous adverse event reports to identify potential safety signals for a class of drugs, a process known as pharmacovigilance. nih.gov For a compound like this compound, data mining could be used to compare its predicted properties against extensive libraries of known drugs and natural products to identify potential new activities or cross-reactivities. nih.govnih.gov
Table 1: Examples of Molecular Descriptors Used in Sulfonamide QSAR Studies This table is representative of the types of descriptors applied in QSAR studies for the sulfonamide class of compounds.
| Descriptor Category | Specific Descriptor Example | Information Encoded |
| Topological | Balaban index (J) | Describes the branching and shape of the molecular skeleton. |
| Geometrical | Molecular volume | Represents the 3D size of the molecule. |
| Quantum-Mechanical | HOMO/LUMO energies | Relate to the molecule's ability to donate or accept electrons. |
| Electronic | Dipole moment | Measures the overall polarity of the molecule. |
| Physicochemical | LogP (Partition coefficient) | Indicates the lipophilicity or hydrophobicity of the compound. wikipedia.org |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. scispace.com |
Machine Learning and Artificial Intelligence Applications in this compound Chemical Discovery
Machine learning (ML) and artificial intelligence (AI) represent the next frontier in computational chemistry and drug discovery, offering powerful tools to enhance and accelerate research. nih.govnih.govmdpi.com These technologies are increasingly applied to the sulfonamide class and are directly relevant to the future discovery and optimization of molecules like this compound. scispace.comnih.govuni-muenster.de
ML algorithms are the engine behind many modern QSAR models. longdom.org Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) are used to build sophisticated predictive models from chemical data. nih.govsums.ac.ir For example, researchers have successfully used MLR and PLS to create statistically significant QSAR models for the antidiabetic activity of sulfonamides. scispace.com These models can sift through complex datasets to identify non-linear relationships that might be missed by simpler statistical methods. sums.ac.ir The ultimate goal is to create models with high predictive power for new chemical entities. scispace.com
Furthermore, ML is instrumental in predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties. jocpr.com By training models on experimental ADME/Tox data, it is possible to computationally screen new drug candidates like this compound for potential liabilities early in the discovery process, reducing the likelihood of late-stage failures. jocpr.com Companies in the pharmaceutical and biotech space are increasingly integrating these AI and ML platforms to make drug discovery more efficient and data-driven. xtalpi.combuiltin.com
Table 2: Machine Learning Models and Their Applications in Drug Discovery This table outlines common machine learning models and their potential applications in the computational study of this compound and related compounds.
| Machine Learning Model | Application in Drug Discovery | Relevance to this compound |
| Multiple Linear Regression (MLR) | Developing simple, interpretable QSAR models. nih.gov | To establish a baseline relationship between structure and activity. nih.gov |
| Support Vector Machine (SVM) | Classification (e.g., active vs. inactive) and regression tasks. nih.gov | To classify sulfonamides based on their potential efficacy or toxicity profiles. |
| Random Forest (RF) | Building robust predictive models that are less prone to overfitting. nih.gov | To predict biological activity with higher accuracy by combining multiple decision trees. |
| Artificial Neural Networks (ANN) | Modeling complex, non-linear relationships in large datasets. | To uncover intricate structure-activity relationships for optimizing the molecule. |
| Generative Adversarial Networks (GANs) | De novo design of novel molecules with desired properties. | To design novel sulfonamide derivatives with improved therapeutic characteristics. |
Historical Trajectories and Seminal Chemical Research Contributions of Formylsulfathiazole
Origins of Sulfathiazole (B1682510) Chemistry and Precursors to Formylsulfathiazole
The era of sulfonamide drugs began with the discovery of the antibacterial properties of Prontosil, a synthetic azo dye, in the early 1930s. It was soon elucidated that sulfanilamide (B372717), a metabolite of Prontosil, was the active component responsible for the antimicrobial effects taylorandfrancis.comwikipedia.org. This groundbreaking discovery spurred extensive research into related compounds, leading to the development of numerous sulfonamides, including sulfathiazole and sulfadiazine, which offered improved efficacy and broader applications taylorandfrancis.comwikipedia.org. Sulfathiazole itself became a widely used short-acting sulfa drug, particularly during and after World War II, before being largely superseded by penicillin and other less toxic alternatives taylorandfrancis.combritannica.comwikipedia.org.
The thiazole (B1198619) moiety, a key structural feature of sulfathiazole, is recognized as an important heterocyclic scaffold frequently found in synthetic bioactive molecules, contributing to a wide range of pharmacological activities taylorandfrancis.com. Sulfathiazole serves as the direct precursor for the synthesis of this compound, with other related compounds like succinyl sulfathiazole being known as prodrugs of sulfathiazole, and N-acetylsulfathiazole being noted as a synthetic precursor and impurity that influences sulfathiazole's crystal forms taylorandfrancis.comtandfonline.compsu.edu.
Key Chemical Synthesis Innovations in this compound Development
The preparation of this compound, also referred to as N-formylsulfathiazole, is achieved through straightforward chemical synthesis. A common method involves the formylation of sulfathiazole using formic acid. Specifically, heating sulfathiazole in formic acid at reflux for one hour, followed by the removal of the solvent under reduced pressure, yields this compound as a white crystalline solid psu.edu. This process represents a direct acylation reaction, where the amino group of sulfathiazole is reacted with formic acid. The synthesis of various N-acylsulfathiazole derivatives, including this compound, is generally accomplished through the acylation of sulfathiazole psu.edu.
Table 1: Synthesis of this compound
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| Sulfathiazole | Formic Acid | This compound | Heating at reflux (1 hour), solvent removal | psu.edu |
Early Investigations into this compound's Molecular Interactions
This compound has been a subject of investigation in the context of understanding and controlling the crystal polymorphism of sulfathiazole. Research has demonstrated that the presence of N-acylsulfathiazole derivatives, including this compound, can significantly influence which crystalline form of sulfathiazole is obtained during crystallization from aqueous solutions tandfonline.compsu.edu.
Table 2: Influence of this compound on Sulfathiazole Polymorphism
| Additive | Sulfathiazole Polymorph Promoted | Sulfathiazole Polymorphs Inhibited | Context | Reference |
| This compound (N-formylsulfathiazole) | Form I | Forms II, III, IV | Crystallization from water | tandfonline.compsu.edu |
Evolution of this compound's Role in Chemical Biology Research
While this compound is not extensively documented as a direct tool or subject in the evolution of chemical biology research in the manner of molecular probes or signaling molecules, its study contributes to foundational aspects relevant to the field. The primary research focus on this compound has been its chemical synthesis and its role in influencing the physical properties, specifically crystal polymorphism, of sulfathiazole tandfonline.compsu.edu.
As a chemically modified derivative of a historically important drug, this compound provides a case study for understanding how chemical alterations impact molecular behavior and solid-state characteristics. Such investigations into synthesis, structure-property relationships, and molecular interactions are critical underpinnings for drug discovery and chemical biology, where understanding how small molecules interact with biological systems and how their properties can be controlled is paramount cornell.edumpi-bremen.denih.govku.dkmpg.dehelmholtz-hips.de. Therefore, its role can be viewed as contributing to the broader knowledge base of chemical modifications of bioactive scaffolds and the principles of chemical synthesis and materials science, which are integral to the advancement of chemical biology.
Emerging Research Frontiers and Future Perspectives for Formylsulfathiazole
Integration of Omics Technologies in Formylsulfathiazole Research
Potential Applications of Omics Technologies:
Such integrated omics approaches could be invaluable for understanding the nuanced biological behavior of this compound, potentially uncovering novel functional roles or interactions that are not apparent through traditional biochemical assays.
Illustrative Data Table: Hypothetical Omics Data Integration
| Omics Layer | Analyzed Component | Observed Change (Example) | Potential Implication for this compound |
|---|---|---|---|
| Genomics | Gene Expression | Upregulation of sufA | Suggests potential involvement in sulfur metabolism pathways. |
| Transcriptomics | mRNA levels | Downregulation of folP | May indicate an impact on folate biosynthesis pathways, common for sulfonamides. |
| Proteomics | Protein abundance | Increased enzyme X | Identifies a potential direct target or metabolic enzyme. |
| Metabolomics | Metabolite Y | Decreased concentration | Suggests a role in inhibiting a specific metabolic pathway or enzyme. |
Advanced Materials Science Applications Derived from this compound Chemistry
The chemical structure of this compound, featuring a sulfonamide linkage and a thiazole (B1198619) ring, offers functional groups that are amenable to incorporation into advanced materials. While this compound itself may not be a direct material component, its structural motifs are found in compounds utilized in materials science, suggesting potential future applications.
Potential Material Applications:
Research in advanced materials often focuses on tailoring molecular structures to achieve desired macroscopic properties. The inherent chemical features of this compound provide a foundation for exploring its potential in these areas through chemical modification and integration into larger material systems.
Illustrative Data Table: Potential Material Properties of this compound Derivatives
| Structural Feature | Potential Material Application | Expected Property Enhancement | Relevant Research Area |
|---|---|---|---|
| Sulfonamide Group | Polymer Backbone/Side Chain | Thermal Stability, Polarity | Polymer Synthesis |
| Thiazole Ring | Organic Semiconductor Component | Electronic Conductivity | Organic Electronics |
| Formyl Group | Cross-linking Agent | Network Formation, Rigidity | Polymer Networks |
| Aromatic Rings | π-π Stacking Interactions | Molecular Assembly, Stability | Supramolecular Chemistry |
Green Chemistry Innovations in this compound Synthesis and Application
The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Innovations in this area are crucial for developing sustainable chemical manufacturing. While specific green synthesis routes for this compound are not extensively detailed in current literature, the broader advancements in sulfonamide synthesis provide a roadmap for potential future developments.
Green Chemistry Strategies:
The application of these green chemistry principles to the synthesis of this compound could lead to more environmentally benign and economically viable production methods.
Illustrative Data Table: Comparison of Hypothetical Synthesis Approaches for this compound
| Synthesis Method | Key Reagents/Conditions | Solvent Usage | Waste Generation (E-factor Estimate) | Environmental Impact |
|---|---|---|---|---|
| Traditional (Hypothetical) | Sulfonyl chloride, amine, organic solvent (e.g., DCM) | High | Moderate to High (e.g., 10-100) | Moderate to High |
| Green Catalysis | Sulfinate salt, amine, water/DES, catalytic metal | Low to None | Low (e.g., <10) | Low |
| Mechanochemistry | Disulfide/sulfinate, amine, solid catalyst (if any), grinding | None | Very Low (e.g., <5) | Very Low |
Interdisciplinary Approaches to this compound Chemical Investigations
The complexity of chemical compounds and their interactions often necessitates interdisciplinary approaches, merging expertise from various scientific fields. For this compound, such collaborations could unlock deeper insights into its properties, reactivity, and potential applications.
Interdisciplinary Avenues:
By fostering collaborations between organic chemists, biochemists, computational scientists, and materials engineers, a more comprehensive understanding of this compound can be achieved, paving the way for its novel applications.
Illustrative Data Table: Interdisciplinary Contributions to this compound Research
| Discipline | Key Methodologies/Tools | Contribution to this compound Research |
|---|---|---|
| Computational Chemistry | DFT, Molecular Docking, QSAR | Predicting reactivity, stability, biological interactions, material properties. |
| Chemical Biology | Chemical Probes, SAR Studies, Enzyme Assays | Elucidating biological mechanisms, identifying targets, understanding structure-activity. |
| Materials Science | Polymerization Techniques, Nanomaterial Synthesis, Spectroscopy | Incorporating into functional materials, characterizing material properties. |
| Analytical Chemistry | NMR, Mass Spectrometry, Chromatography, X-ray Diffraction | Characterization, purity assessment, structural elucidation. |
Compound Name List:
Q & A
Q. How can metabolomic profiling elucidate off-target effects of this compound in mammalian cells?
- Methodology : Treat HepG2 cells with IC₅₀ doses and perform untargeted metabolomics (UHPLC-QTOF-MS). Use pathway analysis (MetaboAnalyst 5.0) to identify perturbed pathways (e.g., glutathione metabolism). Correlate with ROS assays (DCFH-DA) to confirm oxidative stress .
Data Presentation Guidelines
- Tables : Include raw data (e.g., solubility values) in appendices. Processed data (mean ± SD) should be in the main text with ANOVA/Tukey post-hoc results .
- Figures : High-resolution chromatograms (300 dpi) must label peaks (this compound, impurities). Use consistent color schemes for comparative graphs (e.g., MIC vs. biofilm inhibition) .
Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
